3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine
説明
Historical Context of Azepine-Based Heterocyclic Compounds
The development of azepine-based heterocyclic compounds has its roots in early twentieth-century organic chemistry, when researchers began exploring seven-membered nitrogen-containing ring systems as alternatives to more common five- and six-membered heterocycles. Azepines, characterized as seven-membered heterocyclic compounds containing a nitrogen atom, have been recognized for their unique conformational properties and biological significance. The foundational work on azepine chemistry established that these compounds exist in non-planar chair and boat conformations due to instability in the planar form, with four distinct tautomeric forms identified: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine.
Historical synthesis methods for azepines have evolved significantly over the past fifty years, with most mechanisms involving ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation approaches. The most common synthetic method for azepines involves the insertion of a stabilized singlet nitrene into a benzene ring through a concerted cycloaddition reaction. These early methodological developments laid the groundwork for more sophisticated synthetic strategies that would eventually lead to the creation of complex fused azepine systems.
The recognition of azepine derivatives in numerous bioactive natural products and compounds of pharmaceutical interest has driven continued research in this field. The ubiquity of these structural units in various biologically relevant compounds, particularly alkaloids, has made the development of new stereoselective strategies to access polycyclic substituted azepines highly desirable for medicinal chemistry applications. This historical progression demonstrates the evolution from simple azepine synthesis to the sophisticated heterocyclic systems that characterize modern drug discovery efforts.
Structural Significance of Pyrazolo-Azepine Hybrid Systems
Pyrazolo-azepine hybrid systems represent a sophisticated fusion of two important heterocyclic frameworks, combining the pharmacological properties of pyrazole rings with the conformational flexibility of seven-membered azepine structures. The pyrazolo[1,5-a]azepine framework specifically demonstrates remarkable structural versatility, as evidenced by the development of efficient synthetic methodologies for fused azepine derivatives. The structural significance of these hybrid systems lies in their ability to provide rigid, planar nitrogen-heterocyclic scaffolds that permit structural modifications throughout their periphery.
The bicyclic nature of pyrazolo-azepine systems creates unique spatial arrangements that can interact with biological targets through multiple binding modes. Research has demonstrated that these fused ring systems can undergo various chemical transformations, including aromatization, pericyclic reactions, cycloaddition reactions, and reactions with metal carbonyl complexes. The structural complexity achieved through this fusion provides medicinal chemists with enhanced opportunities for fine-tuning molecular properties such as solubility, metabolic stability, and target selectivity.
Mechanistic studies of pyrazolo-azepine formation have revealed sophisticated synthetic pathways, including sequential intramolecular rhodium-catalyzed cyclopropanation followed by 1-aza-Cope rearrangement. These mechanistic insights demonstrate the stereospecific nature of each transformation step, allowing for highly diastereoselective processes that lead to fused 2,5-dihydro azepines in good to excellent yields. The structural significance extends beyond synthetic accessibility to encompass the unique three-dimensional arrangements that these hybrid systems adopt, creating novel binding surfaces for biological target interaction.
Role of Bromine Substitution in Bioactive Molecule Design
Bromine substitution plays a crucial role in bioactive molecule design, particularly in the context of heterocyclic compounds like this compound. The strategic incorporation of bromine atoms into organic scaffolds has been extensively studied in natural product biosynthesis and pharmaceutical development. Halogenation, including bromination, can be of critical importance to the bioactivities of natural products, affecting both their activities in native physiological contexts and their attractiveness as pharmaceutical candidates.
The presence of a bromine atom at the third position of the pyrazolo-azepine framework significantly influences the compound's electronic properties and reactivity profile. Bromine substitution can enhance molecular interactions through halogen bonding, a non-covalent interaction that has gained recognition as an important design element in medicinal chemistry. The size and electronegativity of bromine create unique binding opportunities that can improve selectivity and potency when interacting with biological targets.
Enzymatic halogenation reactions in nature demonstrate the sophisticated control that organisms exert over bromination processes, with flavin-dependent halogenases catalyzing regiospecific bromination of aromatic substrates. The remarkable tetrahalogenating activity observed in natural systems, such as the marine bacterial flavin-dependent halogenase that brominates all four carbon atoms of pyrrole rings, illustrates the potential for multiple bromination events to create highly bioactive compounds. This natural precedent supports the strategic use of bromine substitution in synthetic heterocyclic design.
The role of bromine in bioactive molecule design extends to its influence on pharmacokinetic properties, including metabolic stability and tissue distribution. Halogenated heterocycles often exhibit enhanced metabolic resistance compared to their non-halogenated counterparts, as halogen atoms can protect against enzymatic degradation pathways. Additionally, the lipophilicity contributions of bromine substitution can be fine-tuned to optimize membrane permeability and target tissue accumulation, making brominated pyrazolo-azepine systems attractive scaffolds for drug development programs.
| Bromine Substitution Effect | Impact on Molecular Properties | Biological Significance |
|---|---|---|
| Electronic properties | Altered electron density distribution | Modified binding affinity |
| Halogen bonding | Enhanced non-covalent interactions | Improved selectivity |
| Metabolic stability | Resistance to enzymatic degradation | Extended half-life |
| Lipophilicity | Optimized membrane permeability | Enhanced bioavailability |
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-11-5-3-1-2-4-8(7)11/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRWCYVUVUXVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NN2CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217549 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-55-2 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Key Data:
| Reagent | Conditions | Outcome |
|---|---|---|
| Methyl pyrazole 3,5-dicarboxylate | Alkylation with 3-bromo-N-Boc-propyl amine | Formation of precursor for cyclization |
Cyclization to Form the Pyrazolo-Azepine Core
The critical step involves cyclization of the alkylated intermediate, often facilitated by deprotection of the Boc group followed by intramolecular cyclization under thermal or microwave conditions. This cyclization yields the tetrahydro-4H-pyrazolo[1,5-a]azepine scaffold.
Notes:
- Cyclization can be achieved via thermal treatment or microwave-assisted heating, which enhances reaction efficiency and scalability.
- The process often involves the removal of protecting groups (e.g., Boc) to free amines necessary for ring closure.
Alternative Synthetic Routes and Optimization
Recent advances suggest that a scalable and practical synthesis involves the use of alkylation followed by cyclization , with optimization of reaction conditions such as temperature, solvent, and reagent equivalents to maximize yield and purity.
Comparative Data Table:
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Thermal cyclization | Methyl pyrazole derivatives | Boc-protected amines | Elevated temperature | Scalable, straightforward | Requires high temperature |
| Microwave-assisted | Similar to above | Same | Microwave irradiation | Faster, higher yields | Equipment-dependent |
| Bromination | Alkylated intermediates | NBS or similar | Reflux in acetonitrile | Selective bromination | Over-bromination risk |
Research Findings and Practical Considerations
- The synthesis described by recent studies emphasizes short, scalable routes suitable for medicinal chemistry applications.
- The key to successful preparation is controlling the cyclization step and selective bromination to obtain the desired compound with high purity.
- The use of mild brominating agents and optimized reaction conditions reduces side reactions and improves overall yield.
Summary of Preparation Methods
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced using reagents like borane to modify the azepine ring.
Cyclization Reactions: The initial synthesis involves cyclization reactions to form the fused ring system.
Common Reagents and Conditions:
Borane: Used for selective reduction of the lactam.
tert-Butyloxycarbonyl Protecting Group: Used to protect the amine group during synthesis.
Major Products Formed:
Substituted Pyrazolo-Azepines: Resulting from nucleophilic substitution reactions.
Reduced Pyrazolo-Azepines: Resulting from reduction reactions.
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine involves several key steps that leverage its unique chemical structure. Recent studies have demonstrated scalable synthetic pathways that utilize commercially available starting materials. For instance:
- Synthesis Pathway : The compound can be synthesized by alkylating methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. This reaction leads to a cyclization process that forms the core pyrazolo-diazepine structure. Subsequent steps involve selective reduction and protection of functional groups to yield the desired product in high purity .
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]azepine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Its mechanism of action often involves modulation of signaling pathways associated with cancer cell survival and growth.
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Pyrazolo compounds are known for their ability to interact with neurotransmitter systems. Preliminary studies suggest that this compound may influence GABAergic and dopaminergic pathways, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial potential of pyrazolo derivatives. Studies have shown that this compound exhibits activity against various bacterial strains and fungi, suggesting its utility as a lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
作用機序
The exact mechanism of action of 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine depends on its specific biological target. Generally, compounds with this scaffold can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The molecular targets and pathways involved vary based on the specific modifications and applications of the compound.
類似化合物との比較
2-(4-Bromophenyl)-7-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- Structure : Incorporates a 4-bromophenyl substituent and a hydroxyl group at position 5.
- Physical Properties : White solid, decomposition at 230°C, 50 mg yield (50%) via silica gel chromatography .
- Biological Relevance: Similar pyrazolo-diazepinones are explored as non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase complex .
7-Hydroxy-3-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
- Structure : Contains a carboxamide group at position 2.
- Biological Activity: Acts as a non-nucleoside RSV polymerase inhibitor (IC₅₀ < 100 nM), demonstrating the importance of carboxamide substituents in antiviral potency .
Functionalized Derivatives with Bioactive Substituents
2-Ferrocenyl-7-hydroxy-5-phenethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one
- Structure : Ferrocenyl and phenethyl groups enhance lipophilicity and redox activity.
- Synthesis : Microwave-assisted methods achieve >80% yield in 2 hours vs. 24 hours via conventional heating .
- Activity : Exhibits anti-proliferative effects against lung cancer cell lines (A549, H322) at IC₅₀ values of 1–5 μM .
N-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)benzamide (Compound 25)
- Structure : Benzamide substituent at position 2.
- Properties : Molecular weight 257.1 g/mol, with $ ^1H $-NMR confirming a planar benzamide moiety .
- Application : Explored as a scaffold for kinase inhibitors due to its hydrogen-bonding capability .
Comparative Analysis of Physical and Spectral Properties
生物活性
3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine.
- Alkylation and Cyclization : The alkylation of the dicarboxylate leads to the formation of the pyrazolo-diazepine skeleton through a cyclization reaction upon deprotection of the Boc group.
- Selective Reduction : The lactam is selectively reduced using borane to yield the desired amine .
This synthetic pathway allows for scalability and the potential for further derivatization to enhance biological activity.
Research indicates that compounds within the pyrazolo class exhibit a variety of biological activities. Key mechanisms include:
- COX Inhibition : Some derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. For instance, certain pyrazole compounds have demonstrated IC50 values as low as 0.01 μM against COX-2, indicating strong anti-inflammatory properties .
- Anticancer Activity : Pyrazole derivatives have also been evaluated for their anticancer effects across various cell lines. For example, compounds have been tested against prostate (DU-145), cervical (HeLa), lung (A549), liver (HepG2), and breast (MCF-7) cancer cells with promising results in inhibiting cell proliferation .
Anti-inflammatory Activity
A study highlighted that specific pyrazole derivatives exhibited superior anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin. The compounds showed significant inhibition percentages in animal models of inflammation .
Anticancer Screening
In vitro studies on various cancer cell lines revealed that some derivatives of this compound induced apoptosis and cell cycle arrest at the G2/M phase. These findings suggest that these compounds could serve as effective therapeutic agents against certain cancers .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine, and how are intermediates purified?
- Methodology : The compound is synthesized via cyclization reactions using pyrazole precursors and brominating agents. Key steps include:
- Coupling reactions : CuI-catalyzed cross-coupling of iodopyrazoles with alcohols or amines (e.g., Grubbs catalyst for ring-closing metathesis) .
- Purification : Silica gel column chromatography (e.g., eluting with gradients of EtOAc/hexanes) or recrystallization from solvents like hexane or dichloromethane/methanol .
- Example: A 65% yield was achieved for a derivative using EDCI/HOBt-mediated amidation followed by flash chromatography .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., 400 MHz in CDCl₃ or DMSO-d₆) to confirm regiochemistry and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with precision (e.g., [M+H]+ calculated vs. observed values within 0.0003 m/z) .
- Melting Point Analysis : Determines purity (e.g., decomposition temperatures >200°C for crystalline derivatives) .
Q. What preliminary biological activities are associated with this scaffold?
- Methodology : Derivatives are screened for kinase inhibition (e.g., ROS1) via enzymatic assays.
- In vitro testing : IC₅₀ values are determined using recombinant ROS1 kinases; substituents like bromine enhance binding affinity .
- Mechanistic studies : Competitive ATP-binding assays and molecular docking to identify key interactions with catalytic domains .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?
- Methodology :
- Catalyst screening : Pd(dba)₂/XPhos for Suzuki-Miyaura couplings with aryl boronic acids, optimizing solvent systems (e.g., DMSO/water mixtures) .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 72 h to 15 min for cycloadditions) .
- Byproduct minimization : Use of cesium carbonate to suppress elimination side reactions during deprotection steps .
Q. What challenges arise in functionalizing position 7 of the pyrazolo[1,5-a]azepine core?
- Methodology :
- Regioselective modification : Silylformamidine-mediated amination at position 7 requires strict temperature control (60–90°C) to avoid decomposition .
- Protecting group strategies : Temporary sulfonation (e.g., 2-nitrophenylsulfonyl) to block reactive sites during functionalization .
- Example: Methyl carboxylate derivatives achieved 71–90% yields via silylformamidine reactions .
Q. How do structural modifications influence structure-activity relationships (SAR) for ROS1 inhibition?
- Methodology :
- Substituent scanning : Bromine at position 3 enhances hydrophobic interactions, while diazepine ring expansion reduces potency .
- Pharmacophore modeling : Quantum chemical parameters (e.g., HOMO-LUMO gaps) predict electron-deficient regions critical for binding .
- In vivo validation : Xenograft models assess tumor growth inhibition for lead compounds .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable temperature NMR : Resolves dynamic effects (e.g., rotamers in amide derivatives) .
- Isotopic labeling : N or F NMR clarifies ambiguous couplings in heterocyclic systems .
- Comparative crystallography : X-ray structures of analogs validate proposed conformations .
Q. What protocols ensure stability and assess toxicity during biological testing?
- Methodology :
- Forced degradation studies : Exposure to heat, light, and humidity (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
- Cytotoxicity assays : MTT or LDH release tests on HEK-293 or HepG2 cells to establish selectivity indices .
- Metabolic stability : Liver microsome assays (human/rodent) to predict in vivo clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
